molecular formula C17H12ClFN2O B12413888 Nuarimol-d4

Nuarimol-d4

Cat. No.: B12413888
M. Wt: 318.8 g/mol
InChI Key: SAPGTCDSBGMXCD-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nuarimol-d4 is a deuterium-labeled version of Nuarimol, a fungicide used to control fungal diseases in crops. The incorporation of deuterium atoms into the molecular structure of Nuarimol enhances its stability and allows for more precise tracking in scientific studies. This compound is primarily used in research settings to study the pharmacokinetics and metabolic profiles of Nuarimol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nuarimol-d4 involves the incorporation of deuterium atoms into the Nuarimol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and reagents, and the reactions are carried out in large reactors under controlled conditions. The final product is purified using techniques such as chromatography to ensure high purity and deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

Nuarimol-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Nuarimol-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Nuarimol in biological systems.

    Metabolic Studies: Investigating the metabolic pathways and intermediates of Nuarimol.

    Environmental Studies: Tracking the fate and transport of Nuarimol in the environment.

    Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.

Mechanism of Action

Nuarimol-d4 exerts its effects by inhibiting the biosynthesis of sterols in fungal cells. This inhibition disrupts the cell membrane structure and function, leading to the death of the fungal cells. The molecular targets of this compound include enzymes involved in the sterol biosynthesis pathway, such as lanosterol 14α-demethylase.

Comparison with Similar Compounds

Nuarimol-d4 is similar to other deuterium-labeled compounds used in research. Some similar compounds include:

    Fenarimol-d4: Another deuterium-labeled fungicide used in similar research applications.

    Tebuconazole-d4: A deuterium-labeled triazole fungicide used for studying pharmacokinetics and metabolism.

Uniqueness

The uniqueness of this compound lies in its specific application for studying the pharmacokinetics and metabolic profiles of Nuarimol. The incorporation of deuterium atoms provides enhanced stability and allows for precise tracking in various research studies.

Properties

Molecular Formula

C17H12ClFN2O

Molecular Weight

318.8 g/mol

IUPAC Name

(2-chlorophenyl)-pyrimidin-5-yl-(2,3,5,6-tetradeuterio-4-fluorophenyl)methanol

InChI

InChI=1S/C17H12ClFN2O/c18-16-4-2-1-3-15(16)17(22,13-9-20-11-21-10-13)12-5-7-14(19)8-6-12/h1-11,22H/i5D,6D,7D,8D

InChI Key

SAPGTCDSBGMXCD-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C2=CC=CC=C2Cl)(C3=CN=CN=C3)O)[2H])[2H])F)[2H]

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)O)Cl

Origin of Product

United States

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